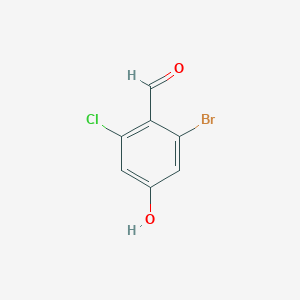

2-Bromo-6-chloro-4-hydroxybenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

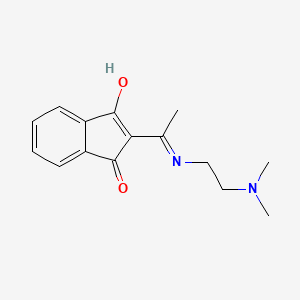

“2-Bromo-6-chloro-4-hydroxybenzaldehyde” is a chemical compound with the CAS Number: 1629141-16-7 . It has a molecular weight of 235.46 . This compound is a type of substituted salicylaldehyde .

Synthesis Analysis

The synthesis of similar compounds, such as 4-bromobenzaldehyde, involves a two-step process starting from 4-bromotoluene . In the first step, two bromine atoms are added to the methyl group of 4-bromotoluene by free radical bromination to form 4-bromobenzal bromide . In the second step, the dibrominated methyl group is hydrolyzed with calcium carbonate, then steam distilled to collect 4-bromobenzaldehyde .

Molecular Structure Analysis

The InChI code for “2-Bromo-6-chloro-4-hydroxybenzaldehyde” is 1S/C7H4BrClO2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-3,11H . This indicates the molecular structure of the compound.

Chemical Reactions Analysis

The bromoaryl group of similar compounds like 4-bromobenzaldehyde may be coupled with trimethylsilylacetylene in a Sonogashira coupling to form 4-((trimethylsilyl)ethynyl)benzaldehyde, followed by removal of the trimethylsilyl group with base to form 4-ethynylbenzaldehyde .

Physical And Chemical Properties Analysis

It is typically stored in an inert atmosphere at 2-8°C . The physical form of this compound is solid .

Applications De Recherche Scientifique

Spectroscopic Analysis

The compound has been used in experimental and theoretical spectral investigation and conformational analysis . This involves the use of infrared (IR) spectroscopy and density functional theory (DFT) to study the compound’s structure and interactions .

Solvent Effect Studies

The compound has been used to study the solvent effect on carbonyl stretching vibration . This research helps in understanding how different solvents can influence the IR spectra of the compounds .

Pharmaceutical Chemistry

Benzaldehyde derivatives, such as 2-Bromo-6-chloro-4-hydroxybenzaldehyde, are commonly employed in the field of pharmaceutical chemistry . They can be designed to increase the oxygen affinity of human hemoglobin and to inhibit sickle erythrocytes .

Production of Flavoring Agents

Benzaldehyde derivatives are used in the production of flavoring agents . These compounds contribute to the aroma and taste of various food products.

Production of Agrochemicals

2-Bromo-6-chloro-4-hydroxybenzaldehyde can be used as an important raw material and intermediate in the production of agrochemicals . These chemicals are used in agriculture to protect crops from pests and diseases.

Production of Dyes

The compound is used in the production of dyes . These dyes can be used in various industries, including textiles and printing.

Ligands in Metal Coordination Chemistry

Benzaldehyde derivatives can serve as ligands in metal coordination chemistry . They can bind to metal ions to form coordination compounds, which have applications in catalysis, materials science, and medicine.

Synthesis of γ-Secretase Modulators

4-Bromo-2-hydroxybenzaldehyde, a similar compound, is used in the synthesis of γ-secretase modulators . These modulators can regulate the activity of γ-secretase, an enzyme involved in the development of Alzheimer’s disease .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

2-Bromo-6-chloro-4-hydroxybenzaldehyde is a versatile organic building block. Its structure contains bromine, aldehyde, and phenolic hydroxyl groups, all of which can be enhanced or replaced by other functional groups . .

Mode of Action

Based on its structural similarity to other benzylic compounds, it may undergo reactions at the benzylic position . For instance, secondary and tertiary benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

Given its structural features, it could potentially be involved in various organic synthesis processes and pharmaceutical research and development processes .

Result of Action

It is primarily used as an intermediate in the synthesis of physiologically active compounds in medicine or pesticides . Therefore, its effects would largely depend on the specific compounds it is used to synthesize.

Propriétés

IUPAC Name |

2-bromo-6-chloro-4-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-3,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPKICZQMPQYKOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C=O)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-chloro-4-hydroxybenzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(diethylamino)sulfonyl]-N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B2412263.png)

![Methyl 3-methyl-2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]butanoate](/img/structure/B2412272.png)

![N-(4-chlorophenethyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2412273.png)

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2412277.png)

![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(dimethylamino)methylene]malonamide](/img/structure/B2412278.png)

![1-(2-chloroquinolin-3-yl)-N-[2-(cyclohexen-1-yl)ethyl]methanimine](/img/structure/B2412281.png)